Haematommic acid
Overview
Description
Haematommic acid is a hydroxybenzoic acid.
Scientific Research Applications
Biomedical Applications
Haematommic acid, also known as Hyaluronic acid (HA), is extensively utilized in various biomedical applications. Its unique properties such as being immunoneutral and ubiquitous in the human body make it ideal for clinical use. HA can be chemically modified into forms like hydrogels, fibers, meshes, sponges, sheets, and fluids, useful in cell therapy and regenerative medicine. These HA-derived hydrogels are significant for tissue repair and regeneration (Burdick & Prestwich, 2011).
Therapeutic Roles and Pharmaceutical Applications
The complexity of HA's biological roles has led to its increased use in various medical fields, including ophthalmology, skin remodeling, nerve reconstruction, and cancer therapy. Its versatility in forming different physical structures has been leveraged for wound-covering, anti-adhesive devices, and scaffolding for tissue engineering (Abatangelo et al., 2020).
Chemical Modification and Synthesis
HA's chemical modification is pivotal for enhancing its therapeutic action in medical applications. Various methods and synthetic routes have been developed for obtaining HA derivatives, thus broadening its scope of application (Schanté et al., 2011).
Microbial Production
The microbial production of HA, primarily through fermentation, is increasingly important. This process involves overcoming challenges like viscosity limits and purity control, crucial for yielding high-quality HA suitable for medical uses (Chong et al., 2004).
Industrial and Cosmetic Applications
In industry and cosmetics, HA is used for drug delivery systems and as a treatment in various sectors due to its unique properties like biocompatibility and viscoelasticity. It's also investigated for potential applications in dermatological fillers and osteoarthritis treatment (Fakhari & Berkland, 2013).
Properties
IUPAC Name |
3-formyl-2,4-dihydroxy-6-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-4-2-6(11)5(3-10)8(12)7(4)9(13)14/h2-3,11-12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOTJRKKIDHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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